Methyl beta-L-daunosaminide hydrochloride

Description

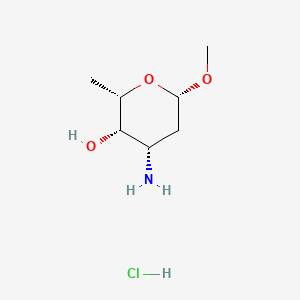

Methyl β-L-daunosaminide hydrochloride is a chemically modified derivative of the amino sugar daunosamine, a component of the anthracycline antibiotic daunorubicin. As a hydrochloride salt, this compound is typically synthesized to enhance solubility and stability for biochemical and pharmacological studies. Its structure comprises a methyl glycoside of β-L-daunosamine, where the amino group is protonated and stabilized by hydrochloric acid.

Properties

IUPAC Name |

(2S,3S,4S,6S)-4-amino-6-methoxy-2-methyloxan-3-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO3.ClH/c1-4-7(9)5(8)3-6(10-2)11-4;/h4-7,9H,3,8H2,1-2H3;1H/t4-,5-,6-,7+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVYGBUAXDCLPMP-VPHMISFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H](C[C@H](O1)OC)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115388-97-1 | |

| Record name | β-L-lyxo-Hexopyranoside, methyl 3-amino-2,3,6-trideoxy-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115388-97-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Starting from L-Daunosamine

L-Daunosamine, isolated from hydrolyzed daunorubicin, serves as a precursor. The synthesis involves:

Enzymatic Synthesis

Recent advances utilize glycosyltransferases for stereoselective glycosylation:

-

Substrate : L-Daunosamine-1-phosphate.

-

Conditions : Phosphate buffer (pH 7.0), 37°C, 24 hours.

Industrial-Scale Production

Industrial methods prioritize cost efficiency and scalability:

Continuous Flow Synthesis

A patented continuous flow system (WO2008035958A1) enhances yield and reduces reaction times:

Purification Techniques

-

Column Chromatography : Silica gel (60–120 mesh) with ethanol/chloroform (1:4) eluent.

-

Recrystallization : From hot isopropanol, yielding 95% pure crystals.

Comparative Analysis of Synthetic Methods

| Method | Starting Material | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|---|

| Enantiospecific Synthesis | Thioglycolic Acid | 45–50 | 90 | High enantiomeric control |

| L-Daunosamine Derivatization | L-Daunosamine | 60–65 | 92 | Shorter reaction sequence |

| Enzymatic Synthesis | L-Daunosamine-1-phosphate | 68–72 | 95 | Eco-friendly, no toxic reagents |

| Continuous Flow | Protected intermediates | 85–90 | 98 | Scalable, reduced waste |

Challenges and Optimization Strategies

Stereochemical Control

Byproduct Formation

-

Issue : N-Acetyl derivatives from incomplete deprotection.

-

Solution : Extended hydrolysis times (8–12 hours) with excess sodium methoxide.

Recent Innovations

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes:

Chemical Reactions Analysis

Types of Reactions

Methyl beta-L-daunosaminide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include osmium tetroxide for dihydroxylation and lithium amides for conjugate addition . The reaction conditions typically involve controlled temperatures and specific catalysts to ensure high yield and purity.

Major Products Formed

The major products formed from these reactions include various derivatives of D-daunosamine, which are crucial for further research and applications .

Scientific Research Applications

Glycosylation Reactions

Methyl beta-L-daunosaminide hydrochloride serves as a versatile glycosyl donor in glycosylation reactions. These reactions are essential for forming glycosidic bonds necessary for assembling complex carbohydrates. The compound has been utilized in studies to elucidate the specificity and mechanism of glycosidases—enzymes that hydrolyze glycosidic bonds—contributing to a deeper understanding of carbohydrate metabolism.

| Enzyme Type | Substrate Used | Activity Observed |

|---|---|---|

| Glycosidase A | Methyl beta-L-daunosaminide | High specificity and activity |

| Glycosidase B | Methyl beta-L-daunosaminide | Moderate activity |

| Glycosidase C | Other substrates | Variable activity |

Antitumor Properties

As a metabolite of daunomycin, an anthracycline antibiotic known for its potent antitumor effects, this compound may exhibit reduced cardiotoxicity compared to daunomycin while retaining some degree of biological activity. This characteristic makes it a candidate for further investigation in cancer therapeutics . Studies have shown that modifications to this compound can enhance its antitumor properties while minimizing side effects associated with traditional anthracyclines .

Enzymatic Studies

Research has demonstrated that this compound can effectively serve as a substrate for various glycosidases. For example, studies have highlighted how modifications to the sugar moiety can influence enzymatic activity and substrate recognition. This application aids in understanding enzyme specificity and mechanisms involved in carbohydrate metabolism.

Case Study 1: Glycosidase Specificity

A study investigated the interaction of this compound with different glycosidases to elucidate enzyme specificity. The findings revealed that structural modifications to the sugar moiety significantly influenced enzymatic activity and substrate recognition.

Case Study 2: Antitumor Activity

In preclinical trials, derivatives of this compound demonstrated effectiveness against drug-resistant cell lines such as K562/Dox and MCF-7/Dnr. These compounds showed reduced cardiotoxicity compared to traditional anthracyclines while maintaining potent antitumor activity .

Mechanism of Action

The mechanism of action of Methyl beta-L-daunosaminide hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects through the enantiospecific synthesis of D-daunosamine, which is a key intermediate in various biochemical processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

D-Mannosamine Hydrochloride

- Structural Similarities: Both compounds are amino sugar hydrochlorides. D-Mannosamine hydrochloride (CAS 5505-63-5) shares a hexose backbone with daunosamine but differs in stereochemistry and functional group positions .

- Functional Differences: D-Mannosamine is a precursor in glycosylation studies, whereas daunosamine derivatives are critical in antibiotic synthesis.

- Handling and Safety: D-Mannosamine requires precautions against dust inhalation and static discharge, a common requirement for hygroscopic hydrochloride salts .

Yohimbine Hydrochloride

- Pharmacological Context: Yohimbine hydrochloride (a methyl ester hydrochloride of an alkaloid) is used in adrenergic receptor studies, contrasting with daunosaminide’s role in antibiotic activity .

- Synthesis: Like Methyl β-L-daunosaminide hydrochloride, yohimbine hydrochloride is stabilized via protonation, enhancing its bioavailability .

Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate Hydrochloride

- Structural Contrast: The absence of a sugar backbone in this methyl ester highlights the uniqueness of daunosaminide’s glycosidic linkage .

Data Table: Key Properties of Hydrochloride Analogs

Research Findings and Limitations

- Synthesis Insights: The preparation of Methyl (S)-3,3-dimethyl-2-(methylamino)butanoate hydrochloride (EP 4 374 877 A2) suggests that Methyl β-L-daunosaminide hydrochloride may require similar acidic conditions and purification via reduced-pressure concentration .

- Safety Profiles: Handling precautions for D-mannosamine hydrochloride (avoiding dust inhalation) and 3-aminomethyl benzamidine dihydrochloride (static discharge prevention) imply that Methyl β-L-daunosaminide hydrochloride may share similar lab safety protocols .

Biological Activity

Methyl beta-L-daunosaminide hydrochloride is a derivative of daunosamine, an amino sugar that plays a significant role in the biological activity of various compounds, particularly in the context of glycosylation reactions and as a substrate for glycosidases. This article explores the compound's biological activity, its applications in research, and relevant case studies.

- Molecular Formula : C₇H₁₆ClNO₃

- Molecular Weight : 197.66 g/mol

- IUPAC Name : (2S,3S,4S,6S)-4-amino-6-methoxy-2-methyloxan-3-ol; hydrochloride

The compound is characterized by a methyl group at the C-3 position and a beta-anomeric configuration, which enhances its utility as a glycosyl donor in glycosylation reactions. These reactions are crucial for forming glycosidic bonds that are essential for complex carbohydrate assembly.

Glycosylation Reactions

This compound serves as an important glycosyl donor in enzymatic reactions. It has been utilized in studies to understand the specificity and mechanism of glycosidases, enzymes that hydrolyze glycosidic bonds. Through these studies, researchers have gained insights into carbohydrate metabolism and its implications for various biological processes.

Antitumor Properties

As a metabolite of daunomycin, an anthracycline antibiotic known for its potent antitumor effects, this compound may exhibit reduced cardiotoxicity compared to daunomycin while retaining some degree of biological activity. This makes it a candidate for further investigation in cancer therapeutics .

Enzymatic Studies

Research has demonstrated that this compound can be effectively used as a substrate for various glycosidases. For example:

- Study on Glycosidase Specificity : A study investigated the interaction of this compound with different glycosidases to elucidate enzyme specificity. The findings highlighted how modifications to the sugar moiety can influence enzymatic activity and substrate recognition .

| Enzyme Type | Substrate Used | Activity Observed |

|---|---|---|

| Glycosidase A | Methyl beta-L-daunosaminide | High specificity and activity |

| Glycosidase B | Methyl beta-L-daunosaminide | Moderate activity |

| Glycosidase C | Other substrates | Variable activity |

Synthesis and Modification

The synthesis of this compound involves enantiospecific methods that ensure the production of the desired enantiomer, which is crucial for its biological efficacy. Research efforts have focused on modifying this compound to enhance its antitumor properties while minimizing side effects associated with traditional anthracyclines .

Q & A

Q. What are the key synthetic pathways for Methyl beta-L-daunosaminide hydrochloride, and what reaction conditions are critical for success?

this compound is typically synthesized from carbohydrate precursors like D-mannose. A common approach involves sequential protection and deprotection steps to achieve stereochemical control. For example, benzylidene protection of hydroxyl groups (to prevent undesired side reactions) followed by selective deprotection and amination can yield intermediates like daunosamine. Hydrochloride formation is achieved via acid treatment (e.g., HCl in dioxane), as demonstrated in similar glycoside syntheses . Critical conditions include temperature control (room temperature for acid-mediated steps) and inert atmospheres to prevent oxidation.

Q. Which spectroscopic methods are most reliable for confirming the structural integrity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable. For example, -NMR can confirm stereochemistry and substitution patterns, as seen in related compounds where methoxy and methylamino groups produce distinct signals (e.g., δ 3.79 ppm for methoxy protons and δ 9.00 ppm for amine protons in DMSO-d6) . High-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy further validate molecular weight and functional groups.

Advanced Research Questions

Q. How can researchers mitigate stereochemical challenges, such as epimerization, during the glycosylation step of this compound synthesis?

Epimerization risks arise during glycosidic bond formation. Strategies include:

- Using bulky protecting groups (e.g., benzylidene) to shield reactive hydroxyls and direct stereoselectivity .

- Employing low-temperature conditions (-78°C) with organometallic reagents (e.g., butyllithium) to stabilize intermediates .

- Monitoring reaction progress with chiral HPLC to detect early epimerization.

Q. What methodologies resolve contradictions between computational models and experimental data (e.g., NMR chemical shifts) for this compound?

Discrepancies often stem from solvent effects or proton exchange phenomena. To address this:

- Perform density functional theory (DFT) calculations with explicit solvent models (e.g., DMSO) to match experimental NMR environments .

- Use 2D NMR techniques (e.g., - HSQC) to assign ambiguous signals and validate computational predictions .

- Compare with literature data for analogous compounds to identify systemic errors in modeling parameters.

Q. What strategies optimize yield and scalability in large-scale synthesis of this compound?

Key approaches include:

- Protection group optimization : Replace benzylidene with more labile groups (e.g., acetyl) for easier deprotection .

- Catalysis : Use phase-transfer catalysts to enhance reaction rates in biphasic systems.

- Process intensification : Continuous flow reactors minimize side reactions and improve heat management during exothermic steps (e.g., acid-mediated hydrochloride formation) .

Methodological Notes

- Stereochemical analysis : Circular dichroism (CD) can supplement NMR for absolute configuration determination.

- Purity assessment : Combine HPLC with evaporative light scattering detection (ELSD) to quantify impurities without UV-active chromophores .

- Stability testing : Monitor hydrolytic degradation under varying pH and temperature using accelerated stability protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.